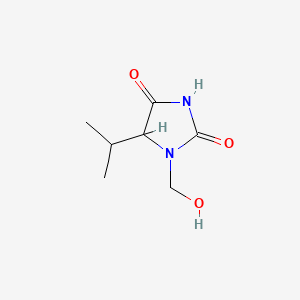

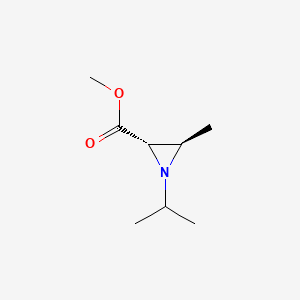

ent-Corey PG-Lactone Diol

概要

説明

この化合物は、コレイクロトンラクトンジオールのエナンチオマーであり、そのユニークな立体化学のために、さまざまな合成プロセスで重要な役割を果たしています .

2. 製法

合成経路および反応条件: エント-コレイクロトンラクトンジオールの合成は、入手しやすい出発物質から始まり、いくつかの段階で実施されます。一般的な方法の1つは、キラル触媒を使用して目的の立体化学を実現する方法です。 反応条件は、通常、制御された温度およびジメチルホルムアミド(DMF)、ジメチルスルホキシド(DMSO)、エタノールなどの溶媒の使用を伴います .

工業的生産方法: エント-コレイクロトンラクトンジオールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と高度な機器を使用して、最終製品の一貫性と品質を確保することが含まれます。 この化合物は、取り扱いと適用を容易にするために、多くの場合、酢酸メチル溶液として配合されています .

作用機序

エント-コレイクロトンラクトンジオールの作用機序は、プロスタグランジンの合成におけるその役割を含みます。 プロスタグランジンは、炎症、血流、血栓形成の調節など、さまざまな生理学的機能を持つ脂質化合物です . この化合物のユニークな立体化学により、特定の酵素や受容体と相互作用することが可能になり、生物活性なプロスタグランジンアナログの形成を促進します .

類似の化合物:

- コレイクロトンラクトンジオール

- δ-コレイクロトン

- γ-コレイクロトン

比較: エント-コレイクロトンラクトンジオールは、その特定の立体化学によりユニークであり、コレイクロトンラクトンジオールのエナンチオマーとなります。 この明確な配置により、他の類似の化合物では達成できない特定のプロスタグランジンアナログの合成に使用することができます . δ-コレイクロトンとγ-コレイクロトンもプロスタグランジンの合成に使用されますが、環状構造と立体化学的特性が異なります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Corey PG-Lactone Diol involves several steps, starting from readily available starting materials. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often formulated as a solution in methyl acetate for ease of handling and application .

化学反応の分析

反応の種類: エント-コレイクロトンラクトンジオールは、次を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成することができます。

還元: この化合物は還元されてアルコールまたは他の還元された誘導体を形成することができます。

一般的な試薬と条件:

酸化: 三酸化クロム (CrO3) または過マンガン酸カリウム (KMnO4) などの試薬が一般的に使用されます。

還元: 水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4) などの試薬が使用されます。

主な生成物: これらの反応から生成される主な生成物には、医薬品化学において重要な用途を持つ、さまざまなプロスタグランジンアナログやその他の生物活性分子が含まれます .

科学的研究の応用

エント-コレイクロトンラクトンジオールは、その汎用性とキラルな性質のために、科学研究で広く使用されています。その応用には、以下が含まれます。

類似化合物との比較

- Corey PG-Lactone Diol

- δ-Corey-Lactone

- γ-Corey-Lactone

Comparison: ent-Corey PG-Lactone Diol is unique due to its specific stereochemistry, which makes it the enantiomer of Corey PG-Lactone Diol. This distinct configuration allows it to be used in the synthesis of specific prostaglandin analogs that may not be achievable with other similar compounds . The δ-Corey-Lactone and γ-Corey-Lactone are also used in prostaglandin synthesis but differ in their ring structures and stereochemical properties .

特性

IUPAC Name |

(3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-2-3-4-5-11(16)7-6-10-8-13(17)15-12(10)9-14(18)19-15/h6-7,10-13,15-17H,2-5,8-9H2,1H3/b7-6+/t10-,11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJOPRRQCMFHNY-KVPZUBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC(C2C1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1C[C@H]([C@@H]2[C@H]1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。